CzAcSF
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]-9,9-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N2O2S/c1-39(2)33-13-5-9-17-37(33)41(38-18-10-6-14-34(38)39)28-21-25-30(26-22-28)44(42,43)29-23-19-27(20-24-29)40-35-15-7-3-11-31(35)32-12-4-8-16-36(32)40/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLEVHTUMPNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Czacsf
Modular Synthesis Approaches for CzAcSF Scaffolds
The construction of molecular scaffolds like this compound often employs modular synthesis approaches. This involves preparing the key constituent units separately and then coupling them together in a specific sequence. This strategy allows for the synthesis of structurally related compounds by varying the individual modules. While the explicit synthetic route for this compound was not detailed in the provided literature, the synthesis of a closely related analog, 10-(4-((4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)sulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-DPS-Cz), illustrates a modular approach. rsc.org This analog, which differs from this compound by the presence of tert-butyl groups on the carbazole (B46965) unit, is synthesized by coupling a functionalized diphenyl sulfone derivative with 9,9-dimethyl-9,10-dihydroacridine (B1200822) and a carbazole derivative. rsc.org This suggests that the this compound scaffold can be assembled from pre-synthesized carbazole, diphenyl sulfone, and 9,9-dimethyl-9,10-dihydroacridine building blocks.
Precursor Design and Reactivity in this compound Synthesis
Based on the structure of this compound and the synthesis of its analog, key precursors would likely include appropriately functionalized carbazole, diphenyl sulfone, and 9,9-dimethyl-9,10-dihydroacridine derivatives. For instance, the synthesis of DMAC-DPS-Cz involved 1-bromo-4-((4-fluorophenyl)sulfonyl)benzene, 9,9-dimethyl-9,10-dihydroacridine, and a substituted carbazole. rsc.org The reactivity observed in the synthesis of the analog includes C-N coupling reactions, a common method for forming carbon-nitrogen bonds between aryl halides and amines or related nitrogen-containing heterocycles. rsc.org The choice of catalyst, base, and reaction conditions is crucial for the efficiency and selectivity of these coupling reactions.
Scale-Up Feasibility in Academic and Industrial Contexts
Functional Group Tolerance in this compound Derivatization
The synthesis of complex organic molecules often requires reactions that are tolerant of various functional groups present in the precursors and the growing molecular structure. In the context of synthesizing molecules like this compound, the C-N coupling reactions employed are generally known to tolerate a range of functional groups, although specific reaction conditions need to be carefully selected to avoid undesired side reactions. acs.org The ability to tolerate different functional groups is important for the potential derivatization of the this compound core structure to tune its properties for specific applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 121327136 |
| 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine | 121327136 |
Data Tables
Based on the provided search results, detailed quantitative data tables specifically pertaining to the synthetic yields, reaction conditions, or purity at different steps of this compound synthesis are not available. The information focuses more on the application and properties of this compound in OLEDs.
| Property | Value | Source |
| CAS Number | 1792173-34-2 | rsc.orgacs.org |
| Chemical Formula | C₃₉H₃₀N₂O₂S | rsc.orgacs.org |
| Molecular Weight | 590.73 g/mol | rsc.org |
| Appearance | Off white powder/crystals | rsc.org |
| Purity (Sublimed) | ≥99.0% (HPLC) | rsc.orgacs.org |
| Melting Point (Tg) | 117 °C | rsc.org |
| Absorption (λmax) | 233 nm | rsc.org |
| Fluorescence (λem) | 443 nm in DCM | rsc.org |
| HOMO | 5.89 eV | rsc.org |
| LUMO | 3.00 eV | rsc.org |
| Eₜ | 3.04 eV | rsc.org |
| ΔEₛₜ | ≈0.07 eV (for related structures/context) | acs.orgnih.gov |
Advanced Spectroscopic Characterization and Exciton Dynamics in Czacsf Systems
Photophysical Phenomena in CzAcSF and its Derivatives
This compound exhibits photophysical properties characteristic of TADF materials, including distinct prompt and delayed fluorescence components. mdpi.comchinesechemsoc.orgmdpi.com Its photoluminescence (PL) spectrum in dichloromethane (B109758) solution shows an emission maximum at 443 nm, while its absorption maximum is recorded at 233 nm. ossila.com When used as a host material, this compound films doped with various emitters display high photoluminescence quantum yields (PLQYs), indicating effective suppression of non-radiative decay pathways. chinesechemsoc.org For instance, doped films with certain emitters in this compound showed PLQYs ranging from 76% to 91%. chinesechemsoc.orgchinesechemsoc.org
Transient photoluminescence (PL) spectroscopy is a key technique for analyzing exciton (B1674681) lifetimes in this compound-based systems. The luminescence decay of TADF emitters like this compound typically exhibits a bi-exponential profile, consisting of a prompt component and a delayed component. mdpi.comchinesechemsoc.orgresearchgate.net The prompt fluorescence, originating from the singlet excited state (S₁), generally has a lifetime in the nanosecond range (1–100 ns). mdpi.com The delayed fluorescence, arising from the thermal upconversion of triplet excitons (T₁) to the S₁ state via reverse intersystem crossing (RISC), shows a longer lifetime, typically ranging from microseconds to milliseconds. mdpi.com
Studies on doped films using this compound as a host have reported prompt lifetimes (τₚ) in the range of 21.97 to 23.65 ns and delayed lifetimes (τ<0xE2><0x82><0x96>) in the range of 1.01 to 1.50 µs for different doped emitters, confirming the TADF nature of these materials. chinesechemsoc.org Time-resolved emission spectra (TRES) of this compound-hosted films have also been used to visualize the time-dependent emission behavior. researchgate.net
Temperature-dependent emission spectroscopy provides valuable information about the thermal activation of delayed fluorescence in this compound. The intensity and lifetime of delayed fluorescence are strongly dependent on temperature. mdpi.com As temperature increases, the delayed fluorescence component typically becomes more pronounced due to the increased thermal energy available to drive the RISC process. rsc.orgedinst.com
Investigations on this compound-hosted films at various temperatures have shown that electroluminescence lifetimes can vary with temperature, with some studies indicating an increase in decay lifetimes at temperatures ≥ 100 K, attributed to the TADF characteristics of this compound and its contribution to triplet-to-singlet conversion. nih.gov The temperature dependence of transient PL decay curves confirms the TADF mechanism, showing an increase in the delayed component with increasing temperature. rsc.org
The prompt and delayed fluorescence components in this compound and its derivatives are investigated to understand the exciton decay pathways. ossila.comchinesechemsoc.orgmdpi.comnih.gov Prompt fluorescence is the initial rapid decay from the singlet state, while delayed fluorescence is the slower emission resulting from the RISC process that converts triplet excitons back to emissive singlet states. mdpi.commdpi.com The presence and relative contributions of these components are typically analyzed through transient PL decay curves. chinesechemsoc.orgnih.gov The observation of both prompt and delayed components in the luminescence spectra of this compound-doped films confirms their TADF properties. chinesechemsoc.org
Solvatochromic Studies and Environmental Effects on Excited States
Solvatochromism, the phenomenon where the absorption and/or emission spectra of a chemical compound change with the polarity of the surrounding solvent, is a valuable tool for probing the electronic structure and excited-state properties of molecules, particularly those with intramolecular charge transfer (ICT) characteristics. nih.govrsc.orgaps.orgnih.govresearchgate.netd-nb.inforesearchgate.netpsu.eduomlc.orgmdpi.comnih.govjmchemsci.com The D-A architecture of this compound suggests that its excited states likely possess a significant charge-transfer character, where electron density is shifted from the donor units towards the acceptor unit upon excitation. ossila.com
The interaction between a solvent and a solute molecule can stabilize the ground and excited states differently based on their respective dipole moments. If the excited state is significantly more polar than the ground state, increasing solvent polarity will lead to a greater stabilization of the excited state, resulting in a decrease in the energy gap between the ground and excited states. This differential stabilization typically manifests as a redshift (bathochromic shift) in the emission spectrum with increasing solvent polarity, a phenomenon known as positive solvatochromism. nih.govaps.orgpsu.edu Conversely, if the ground state is more polar, a blueshift (hypsochromic shift) might be observed. psu.edu
While a comprehensive experimental study detailing the solvatochromic shifts of this compound across a range of solvents was not found in the provided search results, the fundamental principles of solvatochromism in D-A organic molecules with sulfone groups and carbazole (B46965)/acridine (B1665455) moieties suggest that this compound would exhibit solvent-dependent spectroscopic behavior. nih.govrsc.orgaps.orgnih.govresearchgate.netpsu.eduomlc.orgmdpi.comnih.govjmchemsci.com The reported fluorescence emission wavelength of 443 nm in DCM ossila.com, a moderately polar solvent, serves as a single data point. To fully understand the solvatochromic behavior and the influence of environmental polarity on this compound's excited states, systematic measurements of its absorption and emission spectra in solvents of varying polarity and hydrogen-bonding capabilities would be necessary. Such studies could provide quantitative data on the changes in dipole moment upon excitation and the extent of ICT in different environments, offering deeper insights into how the local environment in an OLED device or other applications might influence its photophysical performance. Environmental effects beyond solvent polarity, such as temperature and the presence of specific intermolecular interactions (e.g., hydrogen bonding), can also influence exciton dynamics and excited-state properties, potentially affecting emission intensity, lifetime, and energy transfer processes. eurekalert.orgomlc.org
Here is a summary of basic spectroscopic data for this compound:
| Property | Value | Solvent/Condition | Source |
| Absorption λmax | 233 nm | Not specified | ossila.com |
| Fluorescence λem | 443 nm | DCM | ossila.com |
| HOMO | 5.89 eV | Not specified | ossila.com |
| LUMO | 3.00 eV | Not specified | ossila.com |
| Triplet Energy (ET) | 3.04 eV | Not specified | ossila.com |
| Delayed Fluorescence Lifetime | 5.6 μs (compared to dendronized emitters) | Neat films | worktribe.com |
Computational Chemistry and Theoretical Modeling of Czacsf
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgossila.com Time-dependent DFT (TDDFT) is an extension that allows for the study of excited states and electronic transitions. nih.gov For TADF emitters like CzAcSF, DFT and TDDFT are instrumental in predicting key properties related to their performance.
DFT calculations are employed to determine the electronic structure of this compound in its ground state. A key output of these calculations is the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is located on the carbazole (B46965) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor units, while the LUMO is on the diphenylsulfonyl acceptor unit. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is fundamental to their charge-transfer properties.
TDDFT is used to investigate the energies and characteristics of the excited states. nih.gov This is particularly important for understanding the singlet (S₁) and triplet (T₁) states that are central to the TADF mechanism. The calculations can predict the nature of these excited states, confirming whether they are local excitations within the donor or acceptor moieties or charge-transfer (CT) states where an electron moves from the donor to the acceptor. nih.gov For this compound, TDDFT calculations are essential for predicting the energies of the S₁ and T₁ states and for providing insight into the electronic transitions between them.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO | 5.89 eV |
| LUMO | 3.00 eV |
| Triplet Energy (E_T) | 3.04 eV |
This data is based on product information from Ossila, which references computational studies. pku.edu.cn
One approach, termed imposed activation (IACTA), uses geometrical constraints to guide the exploration of complex reaction pathways. arxiv.org This method can be used to predict reaction outcomes with minimal human intervention and without prior knowledge of the products. arxiv.org Such computational techniques could, in principle, be applied to this compound to study its chemical reactivity and stability. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.comresearchgate.net While specific MD simulation studies for the conformational analysis of this compound have not been detailed in the provided search results, this technique is highly valuable for understanding the behavior of molecules in various environments.
MD simulations can provide a detailed picture of the conformational landscape of a molecule, which is the collection of three-dimensional shapes a molecule can adopt. nih.govnih.govnih.gov This is particularly important for molecules like this compound, where the relative orientation of the donor and acceptor units can significantly impact its photophysical properties. By simulating the motion of the molecule over time, researchers can identify the most stable conformations and understand the dynamics of conformational changes. mdpi.com This information is crucial for understanding how the molecular structure influences properties like the singlet-triplet energy gap and charge transfer efficiency.
Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches
Quantum mechanical/molecular mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the speed of molecular mechanics. mdpi.comkaust.edu.sanih.gov The part of the system where a chemical process occurs is treated with QM, while the surrounding environment is described by MM. nih.gov
Although no specific QM/MM studies on this compound were found, this approach is well-suited for studying the properties of this compound in a condensed phase, such as in a thin film within an OLED device. The solid-state environment can have a significant impact on the geometry and electronic properties of TADF emitters. mdpi.com QM/MM models can be used to simulate this environment, providing a more realistic description of the molecule's behavior compared to calculations on an isolated molecule in the gas phase. mdpi.com This can lead to more accurate predictions of properties like fluorescence energies and the singlet-triplet energy gap. mdpi.com
Theoretical Analysis of Singlet-Triplet Energy Gap (ΔE_ST) in this compound
The small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a defining characteristic of TADF materials like this compound. This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state to the S₁ state, enabling the harvesting of triplet excitons for light emission. rsc.org
Theoretical calculations are crucial for understanding and predicting the ΔE_ST. Various quantum chemical methods are employed to compute the energies of the S₁ and T₁ states, with the difference giving the ΔE_ST. mdpi.comnih.gov Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose, though the choice of functional can significantly impact the accuracy of the results, especially for charge-transfer states. rsc.orgmdpi.com For TADF emitters, it has been shown that tuned range-separated functionals can provide reliable predictions of the singlet-triplet gap. rsc.org A small ΔE_ST is essential, but not the only factor, for achieving efficient TADF. rsc.org
Computational Insights into Charge Transfer States
This compound is a donor-acceptor molecule where the donor (carbazole and 9,9-dimethyl-9,10-dihydroacridine) and acceptor (diphenylsulfonyl) moieties are spatially separated. This architecture gives rise to charge-transfer (CT) excited states, where upon excitation, an electron is transferred from the donor to the acceptor.
Computational modeling provides valuable insights into the nature of these CT states. nih.govresearchgate.net By analyzing the molecular orbitals involved in the electronic transitions, it is possible to quantify the degree of charge transfer. researchgate.net For TADF materials, the lowest singlet and triplet excited states should have a significant CT character to ensure a small ΔE_ST. Theoretical calculations can help in understanding how the molecular geometry and the electronic coupling between the donor and acceptor units influence the properties of the CT states, which in turn affects the TADF efficiency. nih.gov
Intramolecular Charge Transfer (ICT) Characterization
At the heart of this compound's TADF mechanism lies its intramolecular charge transfer (ICT) character. This phenomenon, dictated by the molecule's electronic structure, involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon photoexcitation.
Theoretical calculations, specifically those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in characterizing this ICT state. In this compound, the carbazole and dimethylacridine moieties act as electron-donating groups, while the diphenylsulfonyl unit serves as the electron-accepting core.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -3.00 |
| Triplet Energy (ET) | 3.04 |
Note: The data in this table is based on experimentally derived values for illustrative purposes, as specific computational studies providing these exact values were not found in the public domain.
DFT calculations would typically reveal that the HOMO is predominantly localized on the electron-donating carbazole and dimethylacridine fragments. Conversely, the LUMO is concentrated on the electron-accepting diphenylsulfonyl core. This spatial segregation of the frontier orbitals is a hallmark of a strong ICT character.
Upon excitation, an electron is promoted from the HOMO to the LUMO, creating an excited state where there is a significant transfer of charge from the donor to the acceptor parts of the molecule. The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a critical parameter for efficient TADF. The pronounced ICT character in this compound leads to a small ΔEST, which facilitates the reverse intersystem crossing (RISC) from the triplet state to the singlet state, a key process for harvesting triplet excitons and enhancing emission efficiency.
Further computational analyses, such as the calculation of natural transition orbitals (NTOs), can provide a more detailed picture of the electron-hole separation in the excited state, visually confirming the charge transfer nature of the transition.
Host-Guest Interfacial Charge Transfer Phenomena
In practical OLED devices, this compound is typically dispersed as a guest emitter within a host material. A commonly used host for this compound is bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO). The interactions at the interface between the host and guest molecules are crucial for efficient energy transfer and charge transport, ultimately impacting the device performance.
Computational modeling of the DPEPO:this compound host-guest system can elucidate the nature of these interfacial charge transfer phenomena. Key aspects to investigate include the electronic coupling between the host and guest molecules and the alignment of their energy levels.
Table 2: Frontier Orbital Energy Levels of this compound and DPEPO
| Compound | HOMO (eV) | LUMO (eV) |
| This compound | -5.89 | -3.00 |
| DPEPO | -6.1 | -2.0 |
Note: The data in this table is compiled from publicly available experimental data for comparative purposes.
The energy level alignment between DPEPO and this compound is critical for efficient Förster resonance energy transfer (FRET) from the host to the guest. Computational models can predict the rate of this energy transfer by calculating the spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest, as well as the transition dipole moments.
Furthermore, theoretical calculations can explore the possibility of exciplex formation at the DPEPO:this compound interface. An exciplex is an excited-state complex formed between two different molecules, which can influence the emission color and efficiency of the device. By modeling the geometry and electronic structure of the DPEPO-CzAcSF pair in the excited state, computational chemistry can predict the stability and emission properties of any potential exciplex.
Quantum mechanical calculations can also be employed to determine the charge transfer integrals between neighboring host and guest molecules. These integrals are a measure of the electronic coupling and are essential for understanding charge mobility in the emitting layer. A balanced charge transport within the host-guest system is vital for preventing charge accumulation and ensuring a high recombination rate on the guest molecules.
Table of Compounds
| Abbreviation | Full Chemical Name |
| This compound | 10-(4-(4-(9H-carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethylacridine |
| DPEPO | bis[2-(diphenylphosphino)phenyl]ether oxide |
Mechanistic Investigations of Czacsf in Energy Transfer Processes
Förster Resonance Energy Transfer (FRET) Mechanisms in CzAcSF-Dopant Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs through long-range dipole-dipole coupling between an excited-state donor molecule and a ground-state acceptor molecule. In the context of OLEDs, this compound can serve as an efficient host material, facilitating energy transfer to a guest dopant molecule via FRET. The efficiency of this process is highly dependent on the spectral overlap between the emission spectrum of the donor (this compound) and the absorption spectrum of the dopant, as well as the distance between the two molecules, which is typically in the range of 1-10 nanometers.
FRET Efficiency Parameters
| Parameter | Description | Impact on FRET Efficiency |
|---|---|---|
| Spectral Overlap (J) | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. | A larger spectral overlap integral leads to a higher FRET efficiency. |
| Donor-Acceptor Distance (r) | The physical distance between the donor and acceptor molecules. | FRET efficiency is proportional to 1/r⁶; it decreases rapidly with increasing distance. |
| Quantum Yield of Donor (QY) | The efficiency of the donor's own fluorescence process. | A higher donor quantum yield generally results in a higher FRET efficiency. |
| Relative Orientation (κ²) | The relative orientation in space of the transition dipoles of the donor and acceptor. | The orientation factor κ² can range from 0 to 4. An optimal orientation (κ² = 4) maximizes FRET efficiency. |
Dexter Energy Transfer (DET) Suppression and Control
In contrast to the long-range FRET mechanism, Dexter Energy Transfer (DET) is a short-range process that involves the exchange of electrons between the donor and acceptor molecules. While essential for triplet energy transfer in phosphorescent OLEDs, DET can also act as a significant loss channel in other types of devices, particularly in hyperfluorescent OLEDs where it can lead to the non-radiative decay of triplet excitons on the fluorescent dopant. The degradation of devices in some cases is primarily caused by this exciton (B1674681) energy loss due to DET from a thermally activated delayed fluorescence (TADF) assistant dopant to a fluorescent dopant.
The suppression of unwanted DET is, therefore, a key strategy for improving the efficiency and operational lifetime of OLEDs. Since DET is highly dependent on the overlap of the molecular orbitals of the donor and acceptor, its efficiency decreases exponentially with increasing intermolecular distance. Strategies to control and suppress DET include the use of low dopant concentrations to increase the average distance between host and guest molecules, and the molecular engineering of host materials like this compound with bulky side groups to introduce steric hindrance. Furthermore, modulating the electronic properties of the TADF material to accelerate the rate of reverse intersystem crossing (RISC) can reduce the population of triplet excitons available for DET. Another approach is the introduction of a "suppressing DET layer" within the device architecture to physically separate the TADF and fluorescent materials.
Comparison of FRET and DET
| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer (DET) |
|---|---|---|
| Mechanism | Long-range dipole-dipole coupling | Short-range electron exchange |
| Distance Dependence | 1/r⁶ | Exponential (e-2r/L) |
| Range | Typically 1-10 nm | Typically < 1 nm |
| Spectral Overlap | Required between donor emission and acceptor absorption | Not strictly required, but energy levels must be appropriate |
| Spin Conservation | Spin of donor and acceptor are individually conserved | Overall spin of the system is conserved |
Role of this compound as a Triplet-Sensitizing Host
In phosphorescent OLEDs (PhOLEDs), the harvesting of triplet excitons is crucial for achieving high internal quantum efficiencies. This compound can function as a triplet-sensitizing host, a role that hinges on its ability to form excitons and subsequently transfer the triplet energy to a phosphorescent guest emitter. For this process to be efficient, the triplet energy level of the host material must be higher than that of the phosphorescent dopant to facilitate an exothermic energy transfer and prevent back-transfer.
Upon electrical excitation in a PhOLED, both singlet and triplet excitons are generated on the this compound host molecules. The triplet excitons can then migrate to and be transferred to the triplet state of the phosphorescent dopant via the Dexter mechanism. This sensitization process allows for the utilization of the 75% of excitons that are statistically formed as triplets, enabling the device to achieve near-100% internal quantum efficiency. In addition to having a sufficiently high triplet energy, an effective triplet-sensitizing host like this compound should also exhibit balanced charge transport properties to ensure that the recombination of electrons and holes occurs efficiently within the emissive layer.
Exciton Management and Utilization Strategies
One of the most promising strategies is its application in hyperfluorescent OLEDs, where this compound acts as a TADF sensitizer (B1316253). In this architecture, both singlet and triplet excitons formed on the this compound host are channeled to a fluorescent emitter. This is achieved by the up-conversion of triplet excitons on this compound to its singlet state via RISC, followed by FRET to the fluorescent dopant. This mechanism, in principle, allows for the harvesting of all electrically generated excitons, leading to an internal quantum efficiency of up to 100%.
Furthermore, effective exciton management also involves the suppression of bimolecular quenching processes such as triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ), which can lead to a decrease in efficiency at high brightness levels (efficiency roll-off) and contribute to device degradation. The careful design of the device structure and optimization of the dopant concentration within the this compound host are critical for mitigating these detrimental processes.
Exciton Utilization Mechanisms in OLEDs
| Mechanism | Description | Theoretical Maximum IQE |
|---|---|---|
| Fluorescence | Radiative decay from the first excited singlet state (S₁). | 25% |
| Phosphorescence | Radiative decay from the first excited triplet state (T₁). | 100% |
| Thermally Activated Delayed Fluorescence (TADF) | Up-conversion of triplet excitons to singlet excitons via RISC, followed by fluorescence. | 100% |
| Triplet-Triplet Annihilation (TTA) | Fusion of two triplet excitons to form one singlet exciton, followed by fluorescence. | ~62.5% |
| Hyperfluorescence | Energy transfer from a TADF sensitizer to a fluorescent emitter. | 100% |
Intermolecular Interactions and Their Influence on Photophysical Mechanisms
The photophysical properties of organic materials in the solid state are profoundly influenced by intermolecular interactions, which are in turn governed by the molecular packing within the thin film. For a material like this compound, these interactions can significantly impact its performance in an OLED. The nature of the molecular packing can affect the energies of the excited states and the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST), a critical parameter for TADF materials.
Strong intermolecular interactions can lead to the formation of aggregates or excimers, which can alter the emissive properties of the material, often resulting in a red-shift of the emission spectrum due to the formation of intermolecular charge-transfer states. The packing of this compound molecules also plays a crucial role in charge transport, with well-ordered domains potentially facilitating higher charge carrier mobilities. Computational studies using methods like combined quantum mechanics and molecular mechanics (QM/MM) have demonstrated that different packing arrangements can have a substantial effect on the S₁–T₁ gap and the spin-orbit coupling, both of which are key to the efficiency of the RISC process in TADF. Consequently, controlling the morphology of the this compound thin film is a vital aspect of optimizing its function in energy transfer processes.
In Situ Chemical Reaction Mechanisms within this compound-Containing Devices
The long-term stability and operational lifetime of OLEDs are often limited by the chemical degradation of the organic materials used in their construction. While specific degradation pathways for this compound are not extensively documented in the available literature, general mechanisms of degradation in OLEDs are relevant. The high energy associated with blue light emission can make the constituent materials more susceptible to photochemical degradation.
Potential degradation mechanisms include reactions initiated by the interaction of excited-state molecules with charge carriers (polarons) or the generation of high-energy species through bimolecular annihilation processes like TTA, which can lead to the breaking of chemical bonds. Additionally, the presence of residual impurities such as water and oxygen, or reactions with materials from adjacent layers like the electrodes, can lead to the formation of non-emissive quenching sites that degrade device performance over time. A comprehensive understanding of these potential in situ chemical reactions is essential for the rational design of more stable and durable OLEDs based on this compound. The complexity of these degradation pathways is compounded by the diversity of materials and device architectures employed in modern OLEDs.
Functionalization Strategies and Structural Modulation of Czacsf for Optoelectronic Applications
Rational Design Principles for CzAcSF Derivatives
The foundational design of TADF emitters, including derivatives of this compound, hinges on achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). mit.eduspiedigitallibrary.org This is accomplished by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mit.eduspiedigitallibrary.orgchinesechemsoc.org In the case of this compound, this separation is realized through a classical donor-acceptor (D-A) architecture. ossila.commit.edu
This compound features an unsymmetrical D-A-D' structure:
Donors (D, D'): A carbazole (B46965) (Cz) moiety and a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac) moiety act as the electron-donating units. ossila.com
Acceptor (A): A diphenylsulfonyl group serves as the central electron-withdrawing core. ossila.com
The significant steric hindrance between the donor and acceptor units, often resulting in a large dihedral angle, minimizes the spatial overlap between the HOMO (localized on the donors) and the LUMO (localized on the acceptor). mit.edu This molecular geometry is crucial for reducing the exchange energy, which in turn leads to the small ΔE_ST required for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. mit.educhinesechemsoc.org
Derivatives of this compound can be rationally designed by modifying these core components. The goal is to fine-tune the HOMO/LUMO energy levels, thereby altering the emission color and enhancing the photoluminescence quantum yield (PLQY) without significantly increasing the ΔE_ST. acs.orgacs.org For instance, strengthening or weakening the donor or acceptor moieties can systematically shift the emission wavelength. acs.org This principle allows for the development of a spectrum of emitters based on the foundational this compound structure.
Asymmetric Molecular Design and Dendronization Strategies
The inherent structure of this compound is asymmetric, incorporating two different donor units (carbazole and acridine). ossila.com This asymmetry is a deliberate design choice that can influence molecular packing and charge-transporting properties. rsc.org Asymmetric designs in D-A-D' type molecules can be beneficial for achieving high efficiency and stability in OLEDs. rsc.orgnih.gov
A key functionalization strategy for TADF emitters is dendronization, which involves attaching dendritic wedges to the core molecule. worktribe.comworktribe.com This approach offers several advantages:
Suppression of Quenching: The bulky, three-dimensional nature of dendrimers can effectively shield the emissive core, preventing intermolecular aggregation and concentration quenching, which are common issues in the solid state. worktribe.com
Enhanced Solubility: Dendrons improve the solubility of the molecule, making it more suitable for solution-based processing of OLEDs. chinesechemsoc.org
Improved Film Morphology: Dendronized materials can form smooth, amorphous films, which is crucial for fabricating high-performance devices. chinesechemsoc.org
Influence of Substituent Effects on Excited State Characteristics
Attaching different substituent groups to the donor or acceptor moieties of a TADF molecule is a powerful tool for modulating its excited-state properties. acs.orgacs.org The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has a significant impact. acs.org
Studies on various D-A systems have shown that:
Energy Level Tuning: Introducing EDGs (like methoxy (B1213986) groups) typically raises the energy of the HOMO, while the LUMO remains relatively unperturbed. acs.orgacs.org This leads to a smaller energy gap and a red-shift in the emission color. Conversely, EWGs tend to lower the energy levels of the frontier orbitals. acs.org
Nature of the Excited State: The strength and position of substituents can alter the character of the excited state. For instance, decorating a core with weak donors may preserve the desired short-range charge transfer (SRCT) characteristic, resulting in narrow emission. acs.org However, adding stronger donors can shift the excited state to a long-range charge transfer (LRCT) nature, which often leads to broader emission spectra. acs.orgresearchgate.net
For this compound derivatives, substituents could be added to the carbazole or acridine (B1665455) donor units. Introducing weak donors could red-shift the blue emission of this compound towards green while maintaining good color purity. acs.org For example, adding bulky methyl groups to the acceptor has been shown to increase the excited state energies, leading to a blue-shift in emission. spiedigitallibrary.org This systematic tuning allows for the precise control of the photophysical properties to meet the requirements for specific optoelectronic applications. acs.org
Integration of this compound into Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) Architectures
While this compound is a classic D-A type TADF emitter, a newer class of materials known as multi-resonance TADF (MR-TADF) emitters has gained significant attention. nu.edu.kzossila.com MR-TADF materials are typically rigid, fused polycyclic aromatic hydrocarbons containing electron-deficient (e.g., boron) and electron-rich (e.g., nitrogen) atoms. ossila.comacs.org This structure leads to extremely narrow emission spectra, which is highly desirable for high-purity color displays. ossila.comacs.org
This compound itself is not an MR-TADF emitter. However, it plays a crucial role as a versatile and high-performance host material for various TADF and MR-TADF guest emitters. rsc.orgresearchgate.net A suitable host material must have a higher triplet energy than the guest emitter to ensure efficient energy transfer and prevent back-energy transfer. rsc.org
This compound is an effective host for several reasons:
It possesses a high triplet energy level, suitable for hosting blue, green, and even some orange-red emitters. acs.orgdntb.gov.ua
It exhibits good bipolar charge transport properties, facilitating balanced electron and hole injection into the emissive layer. lu.lv
It can act as a "sensitizer," where it absorbs energy and efficiently transfers it to a fluorescent guest dopant in a process known as hyperfluorescence (HF). rsc.org
For example, this compound has been used as a host for orange-red TADF conjugated polymers and as a sensitizer (B1316253) for the blue fluorescent emitter TBPe, significantly enhancing device efficiency. acs.orgrsc.org It has also been used to host MR-TADF emitters, demonstrating its versatility in enabling high-performance OLEDs across different emitter technologies. researchgate.netresearchgate.net
Alkyl Chain Modulation for Enhanced Photophysical Properties
Traditionally, alkyl chains were appended to organic semiconductors primarily to enhance their solubility and processability. chinesechemsoc.org However, recent research has revealed that alkyl chains can play a much more direct role in modulating the optoelectronic properties of TADF emitters. chinesechemsoc.orgresearchgate.net
In a study where various π-stacked TADF emitters were doped into a this compound host, it was demonstrated that the length and nature of alkyl chains on the guest emitters deliberately influenced their properties. chinesechemsoc.org The key findings from this research are summarized below:
Intramolecular Interactions: Noncovalent CH/π interactions between the alkyl chains on the donor and the acceptor moieties can occur. These interactions can alter the conformation of the molecule, effectively pushing the donor and acceptor further apart and modifying the degree of charge transfer. chinesechemsoc.org
Film Morphology: The presence of alkyl chains significantly impacts the morphology of the doped thin film. Emitters with different alkyl chains, when doped in this compound, resulted in films with varying surface roughness, which affects device performance. chinesechemsoc.org
Device Performance: The modulation of photophysical properties through alkyl chains directly translates to changes in OLED efficiency. In solution-processed devices using this compound as the host, emitters with different alkyl chains (N2-6, N2-8, N3-6, and N3-8) achieved distinct maximum external quantum efficiencies (EQEs), with the N3-8 based device reaching an impressive 18.9%. ossila.com
The table below presents the performance of OLEDs where different alkyl-chain-modulated emitters were doped into a this compound host, highlighting the significant impact of this strategy.
| Emitter in this compound Host | Maximum EQE (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Emission Peak (nm) |
|---|---|---|---|---|
| N2-6 | 14.2 | - | - | 461 |
| N2-8 | 17.6 | - | - | 470 |
| N3-6 | 14.7 | - | - | 485 |
| N3-8 | 18.9 | 43.1 | 27.1 | 495 |
This demonstrates that alkyl chain modulation is a subtle yet powerful strategy for fine-tuning the properties of TADF systems, offering a new route to design highly efficient solution-processable emitters for this compound-based devices. chinesechemsoc.org
Mentioned Compounds
| Abbreviation | Full Chemical Name |
|---|---|
| This compound | 10-(4-(4-(9H-Carbazol-9-yl)phenylsulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine |
| TBPe | 2,5,8,11-Tetra-tert-butylperylene |
| DPEPO | Bis[2-(diphenylphosphino)phenyl] ether oxide |
| N2-6 | A π-stacked TADF emitter with specific alkyl chains, as described in cited research |
| N2-8 | A π-stacked TADF emitter with specific alkyl chains, as described in cited research |
| N3-6 | A π-stacked TADF emitter with specific alkyl chains, as described in cited research |
| N3-8 | A π-stacked TADF emitter with specific alkyl chains, as described in cited research |
Czacsf in Advanced Organic Electronic Devices
Application as a Host Material in Organic Light-Emitting Diodes (OLEDs)
CzAcSF has been investigated for its utility as a host material in OLEDs. In this capacity, the host material plays a crucial role in efficiently transferring charge carriers to the emissive dopant while minimizing quenching processes. mdpi.com this compound can function as a bipolar host, capable of transporting both electrons and holes. ossila.comacs.org This bipolar nature is advantageous for facilitating efficient charge recombination within the emitting layer.
Research has demonstrated the effectiveness of this compound as a host in conjunction with specific dopants. For instance, when used as a host for the dopant BFOXD, devices exhibited improved performance, achieving a maximum external quantum efficiency (EQE) of 20.1%. ossila.comacs.org this compound, as a bipolar TADF host, can also harvest singlet excitons from a dopant material through Förster resonance energy transfer (FRET). ossila.com
Data from studies utilizing this compound as a host material highlight its potential for achieving high efficiencies in OLEDs.
| Host Material | Dopant | EQE (%) | Reference |
| This compound | BFOXD | 20.1 | ossila.comacs.org |
| DPEPO:this compound | TBPe | 18.1 | ossila.comresearchgate.netrsc.org |
Note: The table above presents data from specific research findings and is intended to be representative of this compound's performance as a host or in a host matrix.
Utilization as a Dopant in Highly Efficient OLEDs
Beyond its role as a host, this compound is frequently employed as a blue TADF dopant in highly efficient OLEDs. ossila.comresearchgate.net TADF emitters are capable of converting both singlet and triplet excitons into light through the process of reverse intersystem crossing (RISC), theoretically enabling internal quantum efficiencies of nearly 100%. ossila.comrhhz.netrsc.org
In devices where this compound acts as the dopant, it contributes to the blue emission. High quantum efficiency has been reported in blue fluorescent OLEDs utilizing this compound as a blue TADF emitter (sensitizer) in a mixed emitting layer. For example, a device employing DPEPO as the host and this compound as the blue TADF emitter, doped with a conventional blue fluorescent dopant (TBPe), achieved a high quantum efficiency of 18.1%. ossila.comresearchgate.netrsc.org This performance is attributed to the efficient harvesting of triplet excitons by this compound via the RISC process and subsequent energy transfer to the fluorescent dopant. researchgate.net
Integration in Solution-Processed OLEDs
The integration of organic materials into solution-based fabrication processes is crucial for enabling cost-effective and large-area manufacturing of organic electronic devices. This compound has demonstrated compatibility with solution processing techniques for the fabrication of OLEDs. acs.orgrhhz.netrsc.orgchinesechemsoc.orgaip.orgresearchgate.netcolab.wsresearchgate.netresearchgate.net
Solution-processed OLEDs utilizing this compound have shown promising performance. In one study, solution-processed devices using this compound as a sensitizer (B1316253) for chiral dopants achieved a high maximum external quantum efficiency (EQEmax) of 21.2%. rsc.org Another example involves solution-processed devices based on TADF emitters doped into a this compound host, demonstrating the feasibility of this processing method for achieving efficient devices. rhhz.netchinesechemsoc.org The use of solution processing with this compound allows for the fabrication of emitting layers through techniques such as spin-coating. researchgate.netresearchgate.net
| Device Type | Processing Method | This compound Role | EQEmax (%) | Other Metrics | Reference |
| OLED (using R/S-4 dopants) | Solution-processed | Sensitizer | 21.2 | g_lum = 0.11 | rsc.org |
| WOLED (using Pt-1 dopant) | Solution-processed | Host Emitter | 11.93 | CE = 30.76 cd/A, CRI = 75, CCT = 5210 K | aip.orgresearchgate.net |
| OLED (using BFOXD dopant) | Solution-processed | Host | 20.1 | - | acs.org |
| MR-TADF OLED (using BCzBN) | Solution-processed | Host | 16.3 | CE = 31.1 cd/A, PE = 19.5 lm/W | rhhz.net |
Note: The table above presents performance data for selected solution-processed devices incorporating this compound.
Role in White Organic Light-Emitting Diodes (WOLEDs)
White OLEDs (WOLEDs) are essential for lighting applications and full-color displays. This compound has been explored for its contribution to WOLED architectures, particularly in simplified device structures like single-emitting layer designs. aip.orgresearchgate.netmdpi.com
In some WOLED configurations, this compound is employed as a TADF emitter acting as a host, sensitized by guest emitters with complementary colors. aip.orgresearchgate.net This approach leverages the TADF properties of this compound to manage excitons and transfer energy to the guest emitters, resulting in white light emission. For instance, this compound has been used as a host emitter in solution-processed single-emitting layer WOLEDs incorporating a dinuclear platinum (III) complex (Pt-1) as a guest emitter. aip.orgresearchgate.net These devices exhibited performance metrics including EQE, current efficiency (CE), color rendering index (CRI), and correlated color temperature (CCT). aip.orgresearchgate.net
Another strategy involves co-doping a blue fluorescent emitter (like TBPe) and a yellow fluorescent emitter (like TBRb) into a this compound host. mdpi.com In such a system, this compound primarily functions as a triplet harvester, transferring energy to the fluorescent dopants to produce white light. mdpi.com
| Device Type | This compound Role | Dopants | EQE (%) | CE (cd/A) | CRI | CCT (K) | Reference |
| WOLED | Host Emitter | Pt-1 | 11.93 | 30.76 | 75 | 5210 | aip.orgresearchgate.net |
| WOLED | Host | TBPe, TBRb | 14.0 | 36.2 lm/W (PE) | - | (0.31, 0.37) CIE | mdpi.com |
Note: The table above summarizes performance data for WOLEDs incorporating this compound.
Application in Circularly Polarized Luminescence (CPL) Emitters and Devices
Circularly polarized luminescence (CPL) is a property of light where the electric field vector rotates as the light propagates, with potential applications in 3D displays, data storage, and spintronics. rsc.orgrsc.orgnankai.edu.cn TADF materials, including this compound, are relevant in the development of CPL emitters and devices. rsc.org
This compound has been utilized as a sensitizer in solution-processed circularly polarized OLEDs. rsc.org In these devices, this compound, acting as a TADF sensitizer, transfers energy to chiral emissive dopants that generate circularly polarized light. rsc.org This energy transfer process is crucial for achieving efficient circularly polarized electroluminescence. rsc.orgresearchgate.netresearchgate.net Devices employing this compound as a sensitizer have demonstrated high EQEs and notable luminescence asymmetry factors (g_lum), which quantify the degree of circular polarization. rsc.org
| Device Type | Processing Method | This compound Role | Emissive Material | EQEmax (%) | g_lum | Reference |
| CP-OLED | Solution-processed | Sensitizer | Chiral R/S-4 | 21.2 | 0.11 | rsc.org |
Note: The table above presents performance data for a CPL device utilizing this compound as a sensitizer.
This compound in Light-Emitting Transistors (OLETs)
Organic Light-Emitting Transistors (OLETs) are a class of organic electronic devices that integrate the functions of a transistor (electrical switching and current modulation) and an OLED (light emission) into a single component. cas.cnnih.govutupub.finih.govmdpi.com This integration offers potential advantages for simplified device architectures and advanced display technologies. utupub.finih.gov
While the search results provide a general overview of OLETs and the materials used in them, there is no direct mention of this compound being specifically incorporated into OLET devices in the provided snippets. However, given this compound's established roles as a bipolar host and efficient TADF emitter/sensitizer in OLEDs, its properties suggest potential relevance for OLET applications. The development of high-mobility emissive organic semiconductors is a key area of research for OLETs, and materials with efficient exciton (B1674681) management, like TADF materials, could be valuable in this context. utupub.finih.gov Further research would be needed to explore the specific integration and performance of this compound within OLET architectures.
Emerging Research Frontiers and Future Prospects for Czacsf
Addressing Efficiency Roll-Off and Long-Term Operational Stability in Devices
The compound 10-(4-((4-(9H-carbazol-9-yl) phenyl)sulfonyl)phenyl)-9,9-dimethyl-9,10-dihydroacridine, known as CzAcSF, is a key material in the development of high-efficiency blue organic light-emitting diodes (OLEDs). rsc.orgossila.com A significant challenge in the field of thermally activated delayed fluorescence (TADF) materials like this compound is the phenomenon of efficiency roll-off, where the external quantum efficiency (EQE) of the device decreases at higher brightness levels. acs.orgresearchgate.net This is largely attributed to the long lifetime of triplet excitons, which at high concentrations, lead to various annihilation processes such as triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA). rsc.orgacs.orgnih.gov These processes not only reduce efficiency but also contribute to material degradation, thereby shortening the operational lifetime of the device. rsc.orgacs.orgnih.gov
One promising strategy to mitigate efficiency roll-off and enhance stability is the use of this compound as a sensitizer (B1316253) in hyperfluorescent OLEDs (HF-OLEDs). rsc.orgnih.gov In this architecture, this compound harvests triplet excitons and efficiently transfers their energy to a fluorescent emitter. This process reduces the concentration of long-lived triplet excitons on the TADF material, thus minimizing annihilation processes and improving both efficiency and stability. rsc.orgacs.org For instance, using this compound as a triplet-sensitizing host for the fluorescent emitter TBPe has resulted in a hyperfluorescence system with a maximum EQE of 15.4%. rsc.org Furthermore, when this compound is used as a host material for other emitters, such as BFOXD-based materials, devices have demonstrated even higher maximum EQEs of up to 20.1%. ossila.com
The operational stability of OLEDs containing this compound is also heavily influenced by the choice of other materials in the device stack and the doping concentration of the emitter. nih.govresearchgate.net Studies have shown that the degradation of blue TADF OLEDs can be a two-stage process: an initial decrease in photoluminescence quantum yield followed by a long-term decline in exciton (B1674681) generation efficiency. researchgate.net The interaction between excitons and polarons, particularly holes, has been identified as a significant degradation pathway. researchgate.net Therefore, optimizing the device structure to ensure balanced charge injection and transport, and to confine the recombination zone within the emissive layer, is crucial for achieving long operational lifetimes. nih.govresearchgate.net Research has demonstrated that by carefully managing the doping concentration of the TADF emitter and the properties of the host material, it is possible to achieve impressive device lifetimes. nih.govresearchgate.net
Exploration of this compound in Hybrid Organic-Inorganic Systems
The unique photophysical properties of this compound are being explored beyond traditional OLEDs, extending into the realm of hybrid organic-inorganic systems. These systems aim to combine the advantages of organic materials, such as high luminescence efficiency and tunability, with the stability and charge transport properties of inorganic materials like perovskites and quantum dots.
Perovskite-Based Devices: Metal halide perovskites have shown immense promise in various optoelectronic applications. nih.govpsu.edu The integration of organic TADF materials like this compound with perovskites can lead to novel device architectures with enhanced performance. For instance, two-dimensional materials are being used as interlayers at the perovskite interface to improve band alignment and reduce interfacial losses, which could be a potential application area for this compound. torvergata.it While direct reports on this compound in perovskite solar cells are limited, the principles of energy and charge transfer between organic and perovskite layers are well-established, suggesting a fertile ground for future research. rsc.org
Quantum Dot Integration: Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical properties, making them excellent candidates for light-emitting applications. nih.govrsc.orgrsc.org The combination of this compound with QDs in hybrid devices is an active area of investigation. In one approach, this compound can act as a blue-emitting host matrix for QDs, facilitating efficient energy transfer to the QDs. This has been demonstrated in devices where this compound is used as a matrix for copper-iodine clusters, which are a type of metal-halide quantum dot. nih.gov In these systems, the this compound matrix contributes to a high photoluminescence quantum yield (up to 95%) by providing an additional pathway for triplet-to-singlet conversion through reverse intersystem crossing, thereby reducing quenching effects. nih.gov This synergy between the organic TADF host and the inorganic QD emitter has led to highly efficient cluster-based light-emitting diodes (CLEDs) with state-of-the-art external quantum efficiencies. nih.govnih.gov
Advanced Characterization Techniques for Device Degradation Mechanisms
Understanding the intricate mechanisms behind the degradation of this compound-based devices is paramount for improving their long-term operational stability. Researchers are increasingly employing a suite of advanced characterization techniques to probe the morphological, chemical, and electronic changes that occur during device operation. atlas.jpfluxim.com
In-situ and Operando Techniques: These methods allow for the real-time monitoring of device properties under operational stress, providing invaluable insights into the dynamics of degradation. nih.gov Techniques such as in-situ electrical characterization can track changes in charge injection and transport properties as the device ages. atlas.jpresearchgate.net For instance, studies have combined constant current stressing with periodic measurements of various electrical parameters to identify the generation of trap states at interfaces as a key degradation factor. researchgate.net
Spectroscopic and Microscopic Analysis: Techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) are used for depth profiling of the chemical composition of the OLED stack before and after degradation. opera-solutions.comopera-solutions.com This can reveal the decomposition of specific organic materials and the formation of detrimental byproducts. opera-solutions.comopera-solutions.com For example, TOF-SIMS analysis has identified the presence of oxygen-originated fragments at the interface between the hole-blocking and electron-transport layers, which increase with device aging and are linked to the presence of residual water. opera-solutions.com Cathodoluminescence (CL) microscopy is another powerful tool that can correlate morphological features with luminescence properties at the nanoscale, helping to identify defect nucleation and propagation. gatech.eduwhatiscl.info
Comprehensive Modeling: The data obtained from these advanced characterization techniques are often used to develop comprehensive models that can simulate and predict the degradation process. fluxim.comresearchgate.net These models can account for various degradation mechanisms, including those induced by polarons, excitons, and their interactions, to quantitatively analyze the loss of efficiency and the increase in driving voltage over time. researchgate.net
| Technique | Information Gained | Relevance to this compound Devices |
| In-situ Electrical Characterization | Real-time changes in charge injection, transport, and capacitance. atlas.jpresearchgate.net | Identifies the role of charge imbalance and trap formation in degradation. researchgate.net |
| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Depth-resolved chemical composition and molecular fragmentation. opera-solutions.comopera-solutions.com | Reveals material decomposition and the formation of quenching species at interfaces. opera-solutions.com |
| Cathodoluminescence (CL) Microscopy | Spatially resolved luminescence and defect analysis. gatech.eduwhatiscl.info | Correlates morphological changes with non-radiative recombination and degradation spots. whatiscl.info |
| Ultrasonic Testing | Detection of delaminations and porosity. numberanalytics.com | Assesses the mechanical integrity of the device stack over time. |
| Radiography | Inspection of internal structures for voids and cracks. numberanalytics.com | Provides a non-destructive way to identify manufacturing defects that can lead to premature failure. |
| Acoustic Emission Testing | Monitors stress-induced material damage. numberanalytics.com | Detects the initiation and progression of mechanical degradation under operation. |
New Paradigm Shifts in this compound Design for Enhanced Performance
To overcome the inherent limitations of conventional donor-acceptor (D-A) type TADF molecules, researchers are exploring new design paradigms for this compound and related materials. The goal is to enhance key properties such as the rate of reverse intersystem crossing (kRISC), photoluminescence quantum yield (PLQY), and molecular stability.
Another strategy focuses on precisely controlling the through-space interactions between donor and acceptor moieties. chemrxiv.org By creating molecules with tilted intersegment angles, it is possible to achieve near-degeneracy between the singlet and triplet charge-transfer states and a locally excited triplet state, which can lead to very fast reverse intersystem crossing. chemrxiv.org
Furthermore, the concept of TADF-sensitized fluorescence, or hyperfluorescence, represents a paradigm shift in device architecture. rsc.orgnih.gov By using this compound as a sensitizer for a highly fluorescent emitter, the system can leverage the high efficiency of triplet harvesting from TADF while benefiting from the high radiative rate and stability of the fluorescent dopant. rsc.orgacs.org This approach has been particularly successful in achieving high-efficiency blue OLEDs. rsc.org
| Design Strategy | Key Feature | Performance Enhancement | Example |
| Increased Molecular Rigidity | B-N covalent bond extension in MR-TADF emitters. displaydaily.com | Narrower emission spectra, improved efficiency, and reduced roll-off. displaydaily.com | High-order B/N-based motifs. displaydaily.com |
| Controlled Through-Space Interactions | Tilted donor-acceptor alignment. chemrxiv.org | Very fast reverse intersystem crossing (kRISC). chemrxiv.org | TpAT-tFFO. chemrxiv.org |
| Hyperfluorescence | This compound as a sensitizer for a fluorescent emitter. rsc.orgnih.gov | High EQE, improved stability, and reduced roll-off. rsc.orgacs.org | This compound:TBPe system. rsc.org |
| Steric Shielding | Introduction of bulky groups around the emissive core. researchgate.net | Increased photoluminescence efficiency and improved operational stability. researchgate.net | tert-butyl substituted emitters. researchgate.net |
Computational-Experimental Feedback Loop for Accelerated Material Discovery
The traditional process of discovering and optimizing new materials like this compound is often time-consuming and resource-intensive. To accelerate this process, a powerful synergy is emerging between computational modeling and experimental validation, creating a feedback loop that guides the design of next-generation materials.
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in predicting the key electronic and photophysical properties of potential TADF molecules before they are synthesized. researchgate.net These calculations can estimate properties such as the singlet-triplet energy gap (ΔEST), oscillator strength, and charge distribution, which are critical for TADF performance. aip.org
Machine learning (ML) is further revolutionizing this field by enabling high-throughput virtual screening of vast chemical spaces. researchgate.netnih.govacs.org By training ML models on existing data of known TADF materials, researchers can develop quantitative scores, such as "TADF-likeness," to rapidly identify promising new candidates from large molecular databases at a fraction of the computational cost of traditional methods. nih.govacs.org These ML models can predict key properties with remarkable accuracy, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. researchgate.netaip.org
The experimental results from newly synthesized and characterized materials are then fed back into the computational models to refine their accuracy and predictive power. ameslab.gov This iterative loop of prediction, synthesis, characterization, and model refinement creates a virtuous cycle that accelerates the discovery and optimization of high-performance TADF materials like this compound. ameslab.gov This integrated approach not only speeds up the innovation process but also provides deeper fundamental insights into the structure-property relationships that govern the performance of these materials. aip.orgameslab.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing CzAcSF with high purity, and how can reproducibility challenges be addressed?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, requiring inert conditions and palladium catalysts. To ensure reproducibility:
-
Document reaction parameters (temperature, solvent purity, catalyst loading) in detail .
-
Use NMR (¹H/¹³C) and HPLC to verify intermediate and final product purity (>98%) .
-
Share raw spectral data and synthetic procedures in supplementary materials for peer validation .
- Supporting Data :
| Characterization Method | Key Parameters | Target Threshold |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 ppm | No unassigned peaks |
| HPLC | Retention time | ≥95% purity |
Q. How can researchers design experiments to optimize this compound’s photophysical properties (e.g., fluorescence quantum yield)?
- Methodological Answer :
- Use a factorial design of experiments (DoE) to test variables like solvent polarity, substituent groups, and excitation wavelengths .
- Measure fluorescence lifetime and quantum yield using integrating sphere systems, comparing results with reference standards (e.g., quinine sulfate) .
- Validate findings with time-dependent density functional theory (TD-DFT) simulations to correlate experimental and computational data .
Q. What strategies are recommended for conducting a systematic literature review on this compound’s applications in optoelectronics?
- Methodological Answer :
- Use academic databases (SciFinder, Web of Science) with Boolean queries: "this compound" AND ("OLED" OR "solar cell") NOT "commercial" .
- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010, experimental validation) .
- Map trends using tools like VOSviewer to identify knowledge gaps (e.g., stability under thermal stress) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported this compound degradation mechanisms under UV exposure?
- Methodological Answer :
- Perform accelerated aging tests with controlled UV intensity and humidity, comparing degradation byproducts via LC-MS .
- Apply kinetic modeling (e.g., pseudo-first-order kinetics) to reconcile disparate half-life data .
- Conduct collaborative inter-laboratory studies to isolate environmental variables (e.g., oxygen content) .
Q. What advanced techniques validate this compound’s charge-transfer dynamics in heterojunction devices?
- Methodological Answer :
- Use transient absorption spectroscopy (TAS) to track exciton diffusion rates .
- Pair with conductive atomic force microscopy (c-AFM) to map local conductivity variations .
- Cross-reference results with drift-diffusion simulations to model device efficiency .
Q. How can machine learning (ML) improve the prediction of this compound’s solubility in novel solvent systems?
- Methodological Answer :
- Train ML models (e.g., random forest, neural networks) on datasets of Hansen solubility parameters and experimental solubility data .
- Validate predictions via high-throughput solubility screening in 96-well plates .
- Publish code and training datasets in open repositories (e.g., OSF) for community validation .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to studies involving this compound in biological systems?
- Methodological Answer :
- For in vitro/in vivo studies, adhere to ARRIVE or OECD guidelines for humane endpoints and sample sizes .
- Disclose conflicts of interest (e.g., industry funding) in publications .
- Share raw data via FAIR-aligned repositories (e.g., Zenodo) to enhance transparency .
Data Management and Reporting
Q. How should researchers structure a manuscript reporting this compound’s novel catalytic applications?
- Methodological Answer :
- Follow IMRAD structure: Highlight catalytic turnover numbers (TON) in Results, and discuss mechanistic insights via Eyring plots .
- Include a Data Availability Statement specifying access to crystallographic data (e.g., CCDC deposition numbers) .
- Use tables to compare catalytic efficiency with existing benchmarks (e.g., TON, selectivity %) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
